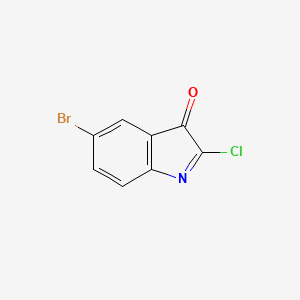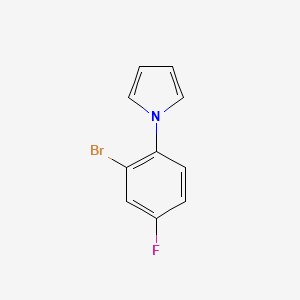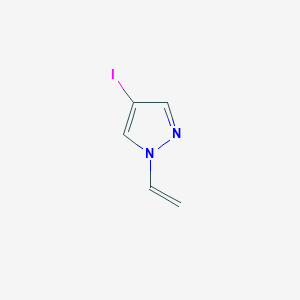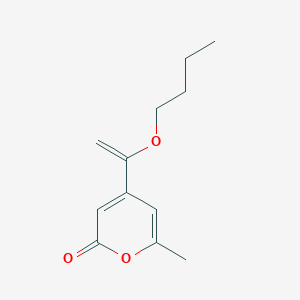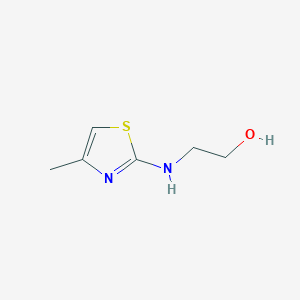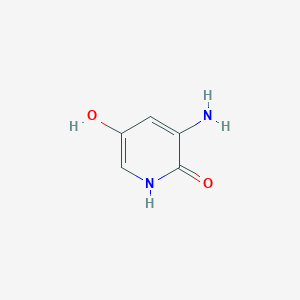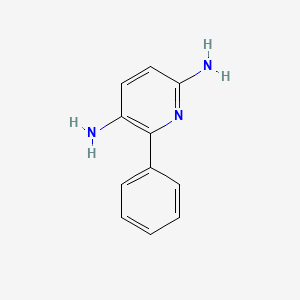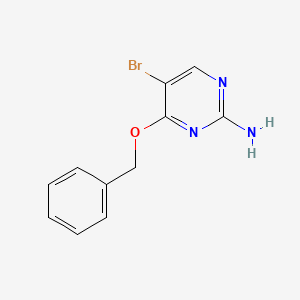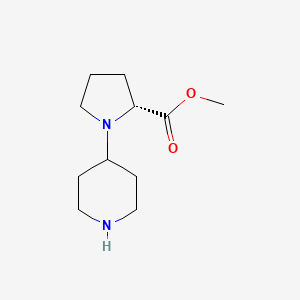![molecular formula C19H19NO5 B1497616 N-(9H-Fluoren-9yl methoxy)carbonyl]-D-homoserine CAS No. 461692-98-8](/img/structure/B1497616.png)
N-(9H-Fluoren-9yl methoxy)carbonyl]-D-homoserine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds often involves the Arndt-Eistert protocol starting from commercially available N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-protected (Fmoc) α-amino acids . This leads to enantiomerically pure N-Fmoc-protected β-amino acids in only two steps and with high yield .Applications De Recherche Scientifique
Enzyme-Activated Surfactants
Fmoc-D-Hse derivatives are used as surfactants for carbon nanotubes. These surfactants can be converted into enzymatically activated Carbon Nanotube (CNT) surfactants, creating homogeneous aqueous nanotube dispersions on-demand under constant and physiological conditions. This application is significant in materials science and nanotechnology (Cousins et al., 2009).
Supramolecular Hydrogels
N-(Fluorenyl-9-Methoxycarbonyl) dipeptides, closely related to Fmoc-D-Hse, are known to form supramolecular hydrogels through hydrogen bonding and hydrophobic interactions. These hydrogels can respond to ligand-receptor interactions and exhibit chiral recognition, making them valuable in biomedical applications and drug delivery systems (Zhang et al., 2003).
Electronic and Optical Properties
Fmoc-D-Hse derivatives have been studied for their structural, electronic, and optical properties. These studies are crucial in the development of advanced materials for electronic and optoelectronic applications. The understanding of their molecular structures and properties paves the way for developing new materials with desired electronic and optical characteristics (Chen et al., 2007).
Light-Emitting Polymers
Another notable application is in the synthesis and characterization of light-emitting polymers. Fmoc-D-Hse related compounds are used in creating polymers that exhibit high glass transition temperatures and interesting photophysical properties, making them suitable for use in organic light-emitting diodes (OLEDs) and other display technologies (Wong et al., 2005).
Material Science and Polymer Research
Fmoc-D-Hse derivatives are also pivotal in the preparation of various high molecular weight polymers based on the fluorene ring system. These polymers, such as fluorene homopolymers and copolymers, have applications in material science, particularly in the development of new materials with tailored optical and electronic properties (Inbasekaran et al., 2000).
Peptide Synthesis
Fmoc-D-Hse is also used as a reversible protecting group in peptide synthesis. Its use in inhibiting interchain association during solid-phase peptide synthesis demonstrates its value in the synthesis of complex peptides and proteins, which is crucial in biochemistry and pharmaceutical research (Johnson et al., 1993).
Mécanisme D'action
Target of Action
It’s known that this compound is a derivative of the amino acid homoserine , suggesting that it may interact with proteins or enzymes that recognize or process homoserine.
Mode of Action
The presence of the fluorenylmethyloxycarbonyl (fmoc) group suggests that it may be involved in peptide synthesis . The Fmoc group is a common protecting group used in peptide synthesis, which prevents unwanted side reactions .
Result of Action
Given its potential role in peptide synthesis, it may influence the structure and function of proteins within the cell .
Propriétés
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-hydroxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5/c21-10-9-17(18(22)23)20-19(24)25-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17,21H,9-11H2,(H,20,24)(H,22,23)/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFCXLWRCVZSPCF-QGZVFWFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80652122 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-D-homoserine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80652122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(9H-Fluoren-9yl methoxy)carbonyl]-D-homoserine | |
CAS RN |
461692-98-8 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-D-homoserine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80652122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



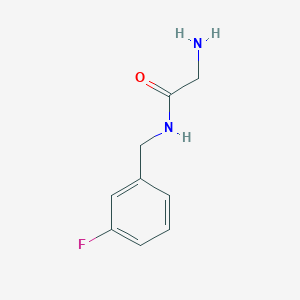
![N-[4-[(4-Amino-2-fluorophenyl)thio]phenyl]acetamide](/img/structure/B1497536.png)


